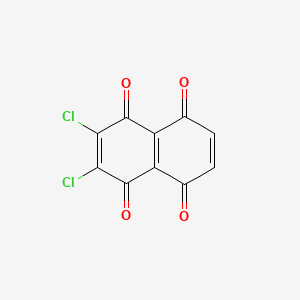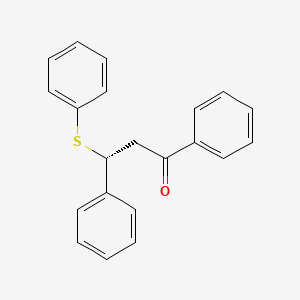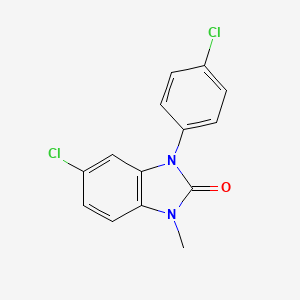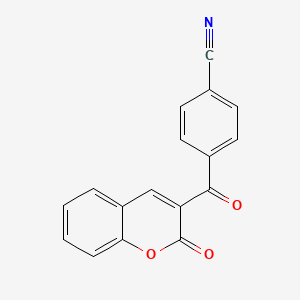![molecular formula C20H19ClN6O3 B14438285 Acetamide, N-[2-[(2-chloro-4-nitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]phenyl]- CAS No. 75150-11-7](/img/structure/B14438285.png)
Acetamide, N-[2-[(2-chloro-4-nitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-[2-[(2-chloro-4-nitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]phenyl]- is a complex organic compound with the molecular formula C20H19ClN6O3 and a molecular weight of 426.86 g/mol . This compound is characterized by its azo group (-N=N-) linking two aromatic rings, one of which is substituted with a chloro and nitro group, and the other with a cyanoethyl and propenylamino group .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[2-[(2-chloro-4-nitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]phenyl]- typically involves a multi-step process:
Diazotization: The starting material, 2-chloro-4-nitroaniline, undergoes diazotization to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a suitable aromatic amine, such as 2-cyanoethyl-2-propenylamine, under controlled pH conditions to form the azo compound.
Acetylation: The resulting azo compound is acetylated using acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pH, and reaction time to ensure consistent product quality .
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of nitroso and nitro derivatives.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: The chloro and nitro groups on the aromatic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
科学的研究の応用
Acetamide, N-[2-[(2-chloro-4-nitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]phenyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes and pigments due to its azo group, which imparts vivid colors.
作用機序
The mechanism of action of this compound is largely dependent on its functional groups:
Azo Group: Can undergo reduction to form amines, which may interact with biological targets.
Chloro and Nitro Groups: Can participate in electrophilic aromatic substitution reactions, potentially modifying biological molecules.
Cyanoethyl and Propenylamino Groups: May interact with enzymes or receptors, influencing biological pathways.
類似化合物との比較
Similar Compounds
Acetamide, N-(4-nitrophenyl)-: Similar in structure but lacks the azo linkage and additional substituents.
Acetanilide, 2-chloro-4’-nitro-: Contains similar substituents but differs in the position and presence of the azo group.
Uniqueness
Acetamide, N-[2-[(2-chloro-4-nitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]phenyl]- is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity .
特性
CAS番号 |
75150-11-7 |
|---|---|
分子式 |
C20H19ClN6O3 |
分子量 |
426.9 g/mol |
IUPAC名 |
N-[2-[(2-chloro-4-nitrophenyl)diazenyl]-5-[2-cyanoethyl(prop-2-enyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C20H19ClN6O3/c1-3-10-26(11-4-9-22)15-5-8-19(20(13-15)23-14(2)28)25-24-18-7-6-16(27(29)30)12-17(18)21/h3,5-8,12-13H,1,4,10-11H2,2H3,(H,23,28) |
InChIキー |
DYIMGKAFJUUZKC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C=CC(=C1)N(CCC#N)CC=C)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


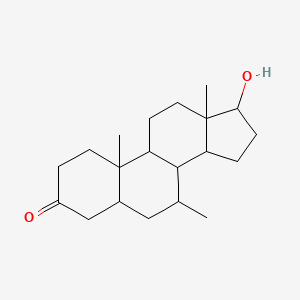
![2-[Bromo(phenyl)methylidene]-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene](/img/structure/B14438211.png)
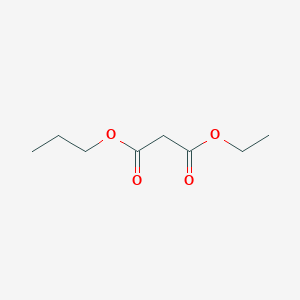
![1-Benzyl-3-[1,2-bis(4-methoxyphenyl)butyl]thiourea](/img/structure/B14438214.png)
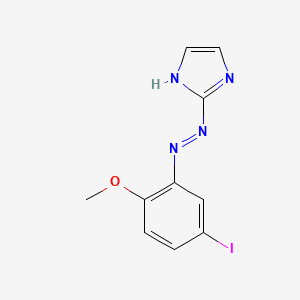

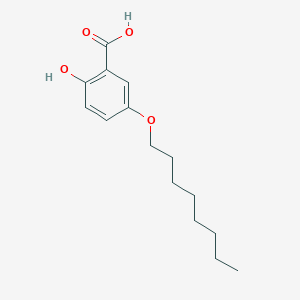
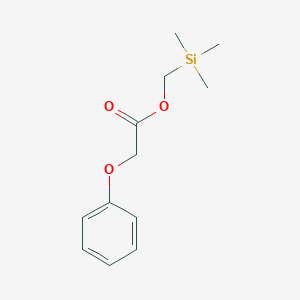
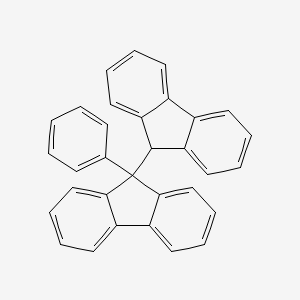
![2,4-Pentanedione, 3-[(diethylamino)methylene]-1,1,1,5,5,5-hexafluoro-](/img/structure/B14438261.png)
